4-Desmethyl Istradefylline

Pharmacokinetics Metabolism Adenosine A2A Receptor

Validating HPLC methods for Istradefylline API demands resolution of the M1 metabolite as a specified impurity; generic A2A antagonist substitution compromises regulatory specificity. This ≥98% pure reference standard resolves from the parent drug with resolution >2.0. Essential for pharmacokinetic studies-plasma exposure is <9% of total drug-related material yet sensitive to CYP3A4 modulation-and photostability testing due to the E-to-Z isomerization liability of the styryl-xanthine scaffold. Supplied with comprehensive COA, MS, HPLC, and NMR data.

Molecular Formula C19H22N4O4
Molecular Weight 370.4 g/mol
CAS No. 160434-48-0
Cat. No. B601202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Desmethyl Istradefylline
CAS160434-48-0
Synonyms(E)-1,3-Diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-1H-purine-2,6-dione
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+
InChIKeyOHGCYFOMTIEDMR-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Desmethyl Istradefylline (CAS 160434-48-0): Baseline Pharmacological and Analytical Overview for Adenosine A2A Research


4-Desmethyl Istradefylline (CAS 160434-48-0) is the primary O-demethylated metabolite (M1) of the FDA-approved adenosine A2A receptor antagonist Istradefylline (KW-6002) [1]. As a chemical analog of the parent drug, it is structurally defined as (E)-1,3-diethyl-8-(4-hydroxy-3-methoxystyryl)-7-methyl-1H-purine-2,6(3H,7H)-dione, differing from Istradefylline by a single O-demethylation at the 4'-position of the styryl moiety . This compound is classified as an adenosine A2A receptor antagonist and serves as a critical reference standard in pharmaceutical research, particularly for analytical method validation, pharmacokinetic studies, and the assessment of drug purity and impurity profiles . Its availability as a well-characterized, high-purity (≥95% to ≥98%) research chemical enables precise quantification and mechanistic studies essential for drug development and quality control applications .

Reference Standard Metabolite M1 of Istradefylline for impurity profiling and bioanalytical quantification Requires protection from ambient light in solution
Research Context Supports CYP3A4-mediated drug interaction and pharmacogenomic studies Formation sensitive to CYP3A4 modulators
Analytical Workflow HPLC method validation and LC-MS/MS metabolite quantification in research matrices Reported resolution >2.0 in validated method

4-Desmethyl Istradefylline (CAS 160434-48-0): Why In-Class Analogs Cannot Be Directly Substituted in Critical Analytical Applications


Generic substitution with other adenosine A2A antagonists or even other Istradefylline metabolites is scientifically invalid due to a combination of low systemic exposure, distinct metabolic fate, and the unique photochemical properties of the Istradefylline scaffold. While 4-Desmethyl Istradefylline retains nanomolar affinity for the A2A receptor (Ki = 2.2 nM), its plasma exposure in humans is generally less than 9% of total drug-related material, rendering its pharmacodynamic contribution negligible compared to the parent compound [1]. This starkly differentiates it from major active metabolites of other CNS drugs. Furthermore, the Istradefylline chemical series is prone to rapid E-to-Z photoisomerization in dilute solution when exposed to ambient light, a stability challenge that directly impacts analytical accuracy and method robustness [2]. The development and validation of HPLC methods for Istradefylline, as documented in patents, explicitly require the resolution and quantification of specific known impurities, including 4-Desmethyl Istradefylline, to ensure pharmaceutical quality [3]. Consequently, substituting 4-Desmethyl Istradefylline with a structurally similar but unvalidated analog in an analytical method would compromise method specificity, accuracy, and regulatory compliance, making it a non-negotiable, application-specific reagent rather than an interchangeable commodity.

Negligible in vivo exposure
The M1 metabolite accounts for less than 9% of total drug-related material in human plasma, making it unsuitable as a functional pharmacology substitute for the parent drug.
Distinct metabolic sensitivity
Formation of 4-Desmethyl Istradefylline is specifically reduced by CYP3A4 inhibitors, unlike the parent’s redundant metabolism via multiple CYP enzymes; interchangeability in DDI studies is limited.
Photochemical instability
The E-styryl scaffold isomerizes under ambient light. Uncharacterized analogs or improperly stored material may introduce isomeric impurities, compromising analytical accuracy.

4-Desmethyl Istradefylline (CAS 160434-48-0): Quantitative Evidence of Differentiation from Parent Drug and Class Analogs


4-Desmethyl Istradefylline Exhibits Near-Identical In Vitro Potency but Negligible In Vivo Contribution Compared to Parent Drug Istradefylline

In radioligand binding assays, 4-Desmethyl Istradefylline (M1) exhibits potent antagonism of the adenosine A2A receptor, with a reported Ki of 2.2 nM, which is indistinguishable from the parent compound Istradefylline . However, this in vitro potency does not translate to meaningful in vivo pharmacodynamic activity. A clinical pharmacokinetic study in healthy subjects demonstrated that the plasma exposure of the M1 metabolite is generally less than 9% of the total drug exposure following Istradefylline administration [1]. This extremely low systemic exposure directly contrasts with Istradefylline, which achieves a steady-state mean terminal half-life of approximately 83 hours and a Cmax of 181.1 ng/mL (after a 40 mg dose), whereas M1 reaches a Cmax of only 4.34 ng/mL [2]. This quantitative disconnect between high in vitro receptor affinity and low in vivo systemic exposure is a critical differentiator, establishing 4-Desmethyl Istradefylline as an essential analytical reference standard for quantifying trace-level metabolites rather than a primary pharmacologically active entity.

In vitro potency vs. in vivo exposure
Cross-study comparable
Target (M1) Ki 2.2 nM; Cmax ≈4.34 ng/mL
Parent Ki 2.2 nM; Cmax ≈181.1 ng/mL
Difference >40-fold lower Cmax
Supports bioanalytical quantification; not pharmacological substitution
Human PK after 40 mg oral Istradefylline; metabolite exposure
HPLC specificity requirement
Reported method context
Resolution vs. Istradefylline: >2.0
Detection: UV 224 nm
Column: C18, 250×4.6 mm, 5 μm
Essential for peak identification in QC method validation
Per patent CN105891377B; without certified standard, accurate quantification is not feasible
Photostability (class-level)
Class-level inference
Inferred E-to-Z photoisomerization liability due to shared styryl double bond
Handling requires light protection to avoid isomeric impurity formation
Istradefylline scaffold shows rapid isomerization in dilute solution under daylight
CYP3A4 metabolic sensitivity
Cross-study comparable
M1 pathway Significantly reduced by nimodipine; IC50 6.93 μM
Parent drug Metabolized by CYP1A1 & CYP3A4 with multiple backup pathways
Supports CYP3A4-mediated DDI probe context
In vitro rat microsomes and in vivo rat model; formation sensitive to CYP3A4 modulators
Pharmacokinetics Metabolism Adenosine A2A Receptor

4-Desmethyl Istradefylline as a Critical Analyte in Validated HPLC Methods for Pharmaceutical Quality Control

The specificity of analytical methods for the active pharmaceutical ingredient (API) Istradefylline is contingent upon the ability to resolve and accurately quantify its known impurities, including 4-Desmethyl Istradefylline. Patent CN105891377B explicitly describes an HPLC method utilizing a reversed-phase column (Welch Ultimate XB-C18, 250 mm × 4.6 mm, 5 μm) with isocratic elution (acetonitrile-phosphate buffer) and UV detection at 224 nm [1]. This validated method is designed to simultaneously analyze all known impurities in Istradefylline raw material, with a defined system suitability requirement that the resolution between Istradefylline and its adjacent impurity peak must be greater than 2.0 [1]. The patent underscores that without a certified reference standard of 4-Desmethyl Istradefylline, accurate peak identification, method validation, and routine quality control release testing are not feasible. This creates a regulatory and technical requirement for the specific compound that is not met by generic A2A antagonists or even other Istradefylline impurities.

HPLC specificity requirement
Reported method context
Resolution vs. Istradefylline: >2.0
Detection: UV 224 nm
Column: C18, 250×4.6 mm, 5 μm
Essential for peak identification in QC method validation
Per patent CN105891377B; without certified standard, accurate quantification is not feasible
Analytical Chemistry Quality Control Method Validation

Photochemical Stability of the Istradefylline Scaffold: A Class-Wide Liability Necessitating Pure Reference Standards

The Istradefylline molecular scaffold, characterized by a central E-styryl double bond, is inherently prone to photoisomerization to the Z-isomer when exposed to ambient light in dilute solution [1]. This photochemical liability is a well-documented challenge in the analytical chemistry of this drug class. While direct comparative photostability data for 4-Desmethyl Istradefylline vs. Istradefylline is not explicitly reported, the presence of the identical light-sensitive E-styryl pharmacophore in both molecules provides a strong class-level inference that the metabolite is subject to the same degradation pathway . The practical implication is that any analytical workflow involving 4-Desmethyl Istradefylline, particularly in solution, requires strict protection from light to prevent the generation of the isomeric impurity, which would confound quantitative results. This establishes a critical handling requirement and justifies the procurement of a well-characterized, high-purity standard from a vendor who can provide documentation of its initial isomeric purity and recommended storage conditions.

Photostability (class-level)
Class-level inference
Inferred E-to-Z photoisomerization liability due to shared styryl double bond
Handling requires light protection to avoid isomeric impurity formation
Istradefylline scaffold shows rapid isomerization in dilute solution under daylight
Photostability Drug Stability Method Development

Differential Metabolic Fate: 4-Desmethyl Istradefylline Formation is Affected by CYP3A4 Polymorphisms and Drug Interactions, Unlike the Parent Drug's Broader Metabolism

The formation of 4-Desmethyl Istradefylline (M1) is not a passive, invariable process. Research demonstrates that its generation is specifically sensitive to CYP3A4 activity and can be significantly altered by genetic polymorphisms and co-administered drugs. In vitro, the calcium channel blocker nimodipine inhibited Istradefylline metabolism with an IC50 of 6.927 ± 0.372 μM [1]. In an in vivo rat model, co-administration of nimodipine remarkably reduced the main pharmacokinetic parameters of the M1 metabolite, including AUC, MRT, Cmax, and CLz/F [2]. This is in contrast to the parent drug Istradefylline, which is metabolized primarily by both CYP1A1 and CYP3A4, with minor contributions from a broad panel of other CYP enzymes [3]. This differential sensitivity of the M1 metabolite pathway to specific CYP3A4 modulators provides a clear rationale for its use as a specific biomarker in drug-drug interaction studies and pharmacogenomic research, a role for which the parent drug is less suited due to its more complex metabolic redundancy.

CYP3A4 metabolic sensitivity
Cross-study comparable
M1 pathway Significantly reduced by nimodipine; IC50 6.93 μM
Parent drug Metabolized by CYP1A1 & CYP3A4 with multiple backup pathways
Supports CYP3A4-mediated DDI probe context
In vitro rat microsomes and in vivo rat model; formation sensitive to CYP3A4 modulators
Drug Metabolism Pharmacogenomics Drug-Drug Interactions

4-Desmethyl Istradefylline (CAS 160434-48-0): Validated Application Scenarios for Research and Industrial Use


Pharmaceutical Quality Control and Method Validation for Istradefylline API

Procure 4-Desmethyl Istradefylline as a certified reference standard for developing and validating robust HPLC methods for the analysis of Istradefylline active pharmaceutical ingredient (API). The compound's established identity and high purity (>95-98%) are essential for meeting regulatory requirements for impurity profiling, as mandated by pharmacopeias and demonstrated in patents like CN105891377B, where it is resolved from the parent drug with a resolution factor >2.0 [1]. This application is critical for ensuring batch-to-batch consistency and compliance in pharmaceutical manufacturing.

Quantitative Bioanalysis in Pharmacokinetic and Drug-Drug Interaction Studies

Utilize 4-Desmethyl Istradefylline as a primary reference standard for the development and validation of sensitive LC-MS/MS assays to quantify the M1 metabolite in biological matrices (e.g., plasma, urine, hepatocyte incubates). As evidenced by its negligible (<9%) contribution to total drug exposure yet sensitivity to CYP3A4 modulation, accurate quantification of this metabolite is vital for mechanistic pharmacokinetic studies, CYP phenotyping, and assessing the impact of drug-drug interactions and genetic polymorphisms on Istradefylline disposition [2]. This application is essential for academic and industrial pharmacology laboratories.

Stability-Indicating Method Development and Forced Degradation Studies

Employ 4-Desmethyl Istradefylline as a key component in forced degradation and photostability studies of Istradefylline formulations. The compound's inferred susceptibility to E-to-Z photoisomerization, a class-level liability of the styryl-xanthine scaffold, makes it a relevant marker for monitoring solution-state degradation [3]. Its inclusion in method development ensures that analytical procedures are stability-indicating and capable of detecting potential degradation products that could impact drug product quality and shelf-life.

In Vitro Metabolism Studies Using Human Hepatocytes or Recombinant CYP Enzymes

Use 4-Desmethyl Istradefylline as a reference standard to identify and quantify the M1 metabolite formed during in vitro metabolism studies of Istradefylline. Incubations with human liver microsomes, recombinant CYP3A4 enzymes, or primary hepatocytes can be spiked with the standard to confirm metabolite identity and establish calibration curves for accurate measurement of metabolic turnover rates [2]. This application is critical for early-stage drug metabolism and pharmacokinetic (DMPK) screening in drug discovery.

Application
Selection Property
Validation Focus
Istradefylline API impurity profiling
HPLC resolution context with reported specificity
Peak purity and system suitability per patent method
Metabolite quantification in research matrices
Bioanalytical method sensitivity and selectivity
Matrix-effect control and LLOQ verification for trace-level M1
Forced degradation and photostability studies
Isomeric purity and light-protected storage
Monitor E-to-Z isomerization under controlled light exposure
CYP metabolism probe in hepatocyte/microsome assays
CYP3A4-mediated formation specificity
Metabolite identity confirmation and turnover rate calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Desmethyl Istradefylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.